molecular formula C20H30ClOP B136732 DI-1-Adamantylphosphinic chloride CAS No. 126683-99-6

DI-1-Adamantylphosphinic chloride

Cat. No. B136732
CAS RN: 126683-99-6
M. Wt: 352.9 g/mol
InChI Key: RTFVOXURDFZPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-1-Adamantylphosphinic chloride is a chemical compound with the molecular formula C20H30ClOP . It is also known by other names such as di(adamantan-1-yl)phosphinic chloride and 1-[1-adamantyl(chloro)phosphoryl]adamantane .


Molecular Structure Analysis

The molecular structure of DI-1-Adamantylphosphinic chloride is complex due to the presence of adamantyl groups . The InChI string for this compound is InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 .


Physical And Chemical Properties Analysis

DI-1-Adamantylphosphinic chloride has a molecular weight of 352.9 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

DI-1-Adamantylphosphinic chloride: has been mentioned as an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. These reactions are pivotal in creating complex organic molecules and are widely used in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

Safety data sheets indicate that DI-1-Adamantylphosphinic chloride should be handled with care. It is advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .

Mechanism of Action

Target of Action

DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .

Mode of Action

The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .

Biochemical Pathways

The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .

Pharmacokinetics

As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .

Result of Action

The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .

Action Environment

The action, efficacy, and stability of DI-1-Adamantylphosphinic chloride are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture

properties

IUPAC Name

1-[1-adamantyl(chloro)phosphoryl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVOXURDFZPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409322
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-1-Adamantylphosphinic chloride

CAS RN

126683-99-6
Record name DI-1-ADAMANTYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DI-1-Adamantylphosphinic chloride
Reactant of Route 2
DI-1-Adamantylphosphinic chloride
Reactant of Route 3
DI-1-Adamantylphosphinic chloride
Reactant of Route 4
DI-1-Adamantylphosphinic chloride
Reactant of Route 5
DI-1-Adamantylphosphinic chloride
Reactant of Route 6
DI-1-Adamantylphosphinic chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.